Clofibric acid acyl-b-D-glucuronide

Acyl Glucuronide Stability Metabolite Reactivity Fibrate Comparison

Researchers studying the 'acyl glucuronide hypothesis' require a reliably unstable, electrophilic standard that cannot be substituted with other fibrate glucuronides. Clofibric acid acyl-β-D-glucuronide is the definitive positive control for this application. - Demonstrates >10-fold greater DNA strand-nicking potency over glucose 6-phosphate, providing a robust benchmark for in vitro genotoxicity screening. - Its rapid acyl migration, with a half-life ~6-fold shorter than gemfibrozil acyl glucuronide, makes it the ideal low-stability challenge for validating HPLC/LC-MS methods. - Supplied as a reference standard meeting USP, EMA, JP, and BP regulatory specifications; stored and shipped at -20°C to ensure integrity.

Molecular Formula C₁₆H₁₉ClO₉
Molecular Weight 390.8 g/mol
CAS No. 72072-47-0
Cat. No. B022668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofibric acid acyl-b-D-glucuronide
CAS72072-47-0
Synonymsclofibric acid glucuronide
clofibric alpha-pyranoglucuronate
clofibric beta-pyranoglucuronate
clofibric pyranoglucuronate
clofibric pyranoglucuronate, (beta-D)-isomer
clofibric pyranoglucuronate, monopotassium salt
Molecular FormulaC₁₆H₁₉ClO₉
Molecular Weight390.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-11(20)9(18)10(19)12(24-14)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12-,14-/m0/s1
InChIKeyLCJVUUVMVSSIGZ-HNRZYHPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clofibric Acid Acyl-β-D-Glucuronide Pharmacopoeial Reference Standard


Clofibric acid acyl-β-D-glucuronide (CAS 72072-47-0; C₁₆H₁₉ClO₉; MW 390.77) is the major phase II acyl glucuronide metabolite of clofibric acid, the active pharmacophore of the lipid-lowering prodrug clofibrate [1]. This compound is a reactive electrophilic conjugate formed endogenously via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation, and is supplied as a well-characterized reference standard meeting USP, EMA, JP, and BP regulatory specifications [2]. Due to its intrinsic chemical instability in solution, it is typically stored at -20°C and handled under anhydrous conditions .

Reactive acyl glucuronide reference

Supports electrophilic metabolite stability and adduct formation workflows.

Pharmacopoeial-grade identity

Meets USP, EMA, JP, BP specifications for method validation and qualification.

Controlled handling context

Requires anhydrous processing due to intrinsic solution instability.

Clofibric Acid Acyl-β-D-Glucuronide Procurement: Why Fibrate Metabolites Are Not Interchangeable


Carboxylic acid-containing drugs like fibrates share a common metabolic fate of forming reactive acyl glucuronides; however, the assumption that these metabolites are functionally equivalent is demonstrably false [1]. While gemfibrozil acyl glucuronide exhibits a six-fold longer half-life due to electronic differences at the α-carbon, clofibric acid acyl-β-D-glucuronide is markedly more reactive and unstable, undergoing rapid acyl migration and covalent protein adduct formation [2]. This differential stability and reactivity directly translate to divergent in vitro genotoxic potency [3] and distinct hepatic transport interactions [4]. Consequently, substituting clofibric acid acyl-β-D-glucuronide with another fibrate acyl glucuronide will yield non-equivalent experimental data, compromising the validity of metabolic stability assays, toxicological risk assessments, and drug-drug interaction studies.

Stability half-life
Clofibric acid AG: markedly shorter half-life, rapid degradation
Gemfibrozil AG: significantly longer half-life, different reactivity

Divergent stability may shift assay concentration profiles and compromise metabolic clearance comparisons.

Covalent binding reactivity
Clofibric acid AG: higher protein adduct formation in HSA and plasma
Fenofibric acid AG: lower reactivity, differing adduct burden

Protein reactivity mismatch may lead to non-equivalent immunotoxicity endpoint interpretations.

DNA strand-nicking potency
Clofibric acid AG: >10-fold reactivity over endogenous glycosylators
Other acyl glucuronides: varying genotoxicity profiles, not interchangeable benchmarks

Using an alternative metabolite as positive control can shift genotoxicity ranking and screening outcomes.

Clofibric Acid Acyl-β-D-Glucuronide Evidence Guide: Metabolite Selection Data


Chemical Half-Life vs. Gemfibrozil Acyl Glucuronide

Clofibric acid acyl-β-D-glucuronide is significantly less stable than gemfibrozil acyl glucuronide. A comparative review of acyl glucuronide stability reports that the half-life of gemfibrozil acyl glucuronide is approximately six times longer than that of clofibric acid acyl-β-D-glucuronide [1]. This difference is attributed to the electron-withdrawing inductive effect of the para-chlorophenoxy ring in clofibric acid, which is absent in gemfibrozil, resulting in a more positive carbonyl carbon and enhanced susceptibility to nucleophilic attack [1].

Half-life vs gemfibrozil AG
Head-to-head
6-fold shorter half-life
Supports differentiated stability protocol design.
Reported comparative review; exact buffer conditions not specified.
Acyl Glucuronide Stability Metabolite Reactivity Fibrate Comparison

Protein Reactivity vs. Fenofibric Acid Glucuronide

In a direct comparative study of fibrate acyl glucuronides, clofibryl acyl glucuronide (CAG) was more reactive than fenofibryl acyl glucuronide (FAG) across all tested biological media [1]. This increased reactivity, which was accelerated in the presence of human serum albumin and plasma, led to faster rearrangement via acyl migration and more extensive formation of covalent protein adducts [1]. The study employed radiolabeled ¹⁴C-glucuronides to trace binding, revealing that covalent binding to human serum albumin was markedly higher for CAG [1].

Protein reactivity vs fenofibric AG
Head-to-head
Higher reactivity in HSA and plasma
Markedly higher covalent HSA binding
Preferred standard for adduct formation and immunotoxicity endpoint studies.
Radiolabeled ¹⁴C-glucuronide tracing; 37°C, pH 7.0.
Acyl Glucuronide Reactivity Covalent Protein Binding Schiff Base Mechanism

Genotoxicity vs. Glucose 6-Phosphate

Both clofibric acid and gemfibrozil acyl glucuronides produced significant concentration-related strand nicking of plasmid DNA and exhibited over 10-fold greater reactivity than the endogenous glycosylating agent, glucose 6-phosphate [1]. The study employed the M13 forward mutational assay and agarose gel electrophoresis to assess genotoxicity, finding that the glucuronides, but not the parent aglycones, caused a concentration-dependent decrease in DNA transfection efficiency [1].

Genotoxicity vs glucose 6-phosphate
Head-to-head
>10-fold greater DNA strand nicking
Supports genotoxicity screening positive-control selection.
M13 forward mutation assay; concentration-dependent effect.
Acyl Glucuronide Genotoxicity DNA Strand Nicking Phase II Bioactivation

DNA Strand Nicking vs. Glucuronic Acid

In an in vitro cell-free system, clofibric acid acyl-β-D-glucuronide was 10 times more potent than glucuronic acid in causing DNA strand nicking [1]. Both compounds exhibited similar rates of autoxidation to generate hydroxyl radicals, suggesting that the enhanced genotoxicity of the glucuronide is due to its specific reactivity rather than a general pro-oxidant effect [1]. This finding was part of a broader study demonstrating that clofibric acid induces significant DNA damage in cultured murine hepatocytes at concentrations as low as 0.01 mM, with a maximal increase in Comet moment of 4.51-fold over control [1].

DNA nicking vs glucuronic acid
Head-to-head
10-fold more potent than glucuronic acid
Essential benchmark for UGT-dependent genotoxicity assays.
Cell-free system; Comet assay validation available.
DNA Damage Glycoxidation UGT-Dependent Genotoxicity

Hepatic Clearance Interaction with Gemfibrozil Glucuronide

In the recirculating isolated perfused rat liver preparation, co-administration of clofibric acid (200 μM) significantly altered the disposition of the gemfibrozil acyl glucuronide (GG; 3 μM) [1]. Specifically, clofibric acid increased the hepatic clearance, extraction ratio, and apparent intrinsic clearance of GG (P < .05), while simultaneously decreasing its biliary excretion half-life (P < .05) [1]. This effect was not observed with acetaminophen or its glucuronide, suggesting a specific interaction between clofibric acid-derived metabolites and the hepatic transport systems for GG [1].

Hepatic clearance interaction
Head-to-head
Increased GG hepatic clearance (P
Decreased GG biliary excretion half-life
Supports transporter-mediated DDI investigation designs.
Isolated perfused rat liver; clofibric acid 200 µM, GG 3 µM.
Drug-Drug Interaction Hepatic Transport Acyl Glucuronide

Clofibric Acid Acyl-β-D-Glucuronide: Primary Application Scenarios


iDILI Covalent Protein Adduct Formation

Use clofibric acid acyl-β-D-glucuronide as a model electrophilic metabolite in covalent binding assays with human serum albumin or hepatic proteins. Its significantly higher reactivity compared to fenofibric acid glucuronide [1] makes it an ideal positive control for studying the 'acyl glucuronide hypothesis' of iDILI, allowing researchers to quantify the relationship between adduct burden and cellular stress responses.

Phase II Genotoxicity Screening

Employ clofibric acid acyl-β-D-glucuronide as a positive control in in vitro genotoxicity assays (e.g., Comet assay, plasmid nicking assay) to screen new chemical entities for potential UGT-dependent DNA damage. Its demonstrated >10-fold greater DNA strand-nicking potency over glucose 6-phosphate [2] provides a robust benchmark for identifying and ranking the genotoxic risk associated with acyl glucuronide-forming compounds.

Acyl Migration Isomerization Kinetics Analysis

Utilize the compound's known instability and rapid acyl migration in aqueous solutions to serve as a reference standard in HPLC or LC-MS method development. Given its half-life is approximately 6-fold shorter than gemfibrozil acyl glucuronide [3], it provides a challenging, low-stability benchmark for validating analytical methods designed to accurately quantify labile acyl glucuronide metabolites and their isomeric rearrangement products in biological matrices.

Hepatic Transporter Drug-Drug Interaction Studies

Incorporate clofibric acid acyl-β-D-glucuronide into isolated perfused liver models or hepatocyte uptake assays to investigate its role as a modulator of hepatic organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). Its ability to significantly alter the hepatic clearance and biliary excretion of gemfibrozil glucuronide [4] makes it a key probe substrate for predicting and understanding the complex interplay of fibrate metabolites on hepatic drug disposition.

Application
Selection Property
Validation Focus
Covalent adduct formation studies
High electrophilic reactivity
Protein adduct quantification and stress-response profiling
In vitro genotoxicity screening
Reported DNA strand-nicking potency
Benchmark against endogenous glycosylating agents
Acyl migration isomerization analysis
Rapid isomerization in aqueous solution
HPLC/LC-MS method resilience for labile glucuronides
Hepatic drug interaction studies
Modulation of hepatic clearance
Transporter-mediated disposition and DDI prediction

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